molecular formula C15H23NO4 B14225184 3-Methyl-1H-pyrrole-2,4-dicarboxylic acid di-tert-butyl ester CAS No. 519014-54-1

3-Methyl-1H-pyrrole-2,4-dicarboxylic acid di-tert-butyl ester

Cat. No.: B14225184
CAS No.: 519014-54-1
M. Wt: 281.35 g/mol
InChI Key: WENPRKKANBUVFR-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrrole-2,4-dicarboxylic acid di-tert-butyl ester is an organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its two ester groups and a methyl group attached to the pyrrole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-pyrrole-2,4-dicarboxylic acid di-tert-butyl ester typically involves the esterification of 3-Methyl-1H-pyrrole-2,4-dicarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrrole-2,4-dicarboxylic acid di-tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

3-Methyl-1H-pyrrole-2,4-dicarboxylic acid di-tert-butyl ester has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 3-Methyl-1H-pyrrole-2,4-dicarboxylic acid di-tert-butyl ester exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release the active pyrrole-2,4-dicarboxylic acid, which can then interact with enzymes and receptors in biological systems. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester
  • 4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid 5-benzyl ester 3-ethyl ester
  • 3-Methoxy-5-methyl-1H-pyrrole-2,4-dicarboxylic acid dibenzyl ester

Uniqueness

3-Methyl-1H-pyrrole-2,4-dicarboxylic acid di-tert-butyl ester is unique due to its specific ester groups and methyl substitution, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

CAS No.

519014-54-1

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

ditert-butyl 3-methyl-1H-pyrrole-2,4-dicarboxylate

InChI

InChI=1S/C15H23NO4/c1-9-10(12(17)19-14(2,3)4)8-16-11(9)13(18)20-15(5,6)7/h8,16H,1-7H3

InChI Key

WENPRKKANBUVFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=C1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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